2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile
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Overview
Description
2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile is a chemical compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The triazole ring is known for its stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the reaction of an alkyne with an azide to form the triazole ring. The general synthetic route can be described as follows:
Preparation of the Alkyne: The alkyne precursor can be synthesized through various methods, such as the dehydrohalogenation of alkyl halides or the Sonogashira coupling reaction.
Preparation of the Azide: The azide precursor can be synthesized by the nucleophilic substitution of alkyl halides with sodium azide.
Cycloaddition Reaction: The alkyne and azide are then reacted in the presence of a copper(I) catalyst to form the triazole ring. The reaction is typically carried out in a solvent such as water or an organic solvent like dimethyl sulfoxide (DMSO) at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce primary amines.
Scientific Research Applications
2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Material Science: The compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Agricultural Chemistry: It is investigated for its potential use as a pesticide or herbicide, leveraging its ability to interact with biological systems.
Mechanism of Action
The mechanism of action of 2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The nitrile group can also participate in interactions with biological molecules, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]acetonitrile
- 1-(2,4-dichlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone
- 1-(4-chlorophenyl)-2-(1H-1,2,3-triazol-1-yl)ethanone
Uniqueness
2-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetonitrile is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interaction with biological targets
Properties
CAS No. |
1936582-46-5 |
---|---|
Molecular Formula |
C7H10N4 |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
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